An In-Depth Technical Guide to the Synthesis of {1-[(dimethylamino)methyl]cyclopropyl}methanol
An In-Depth Technical Guide to the Synthesis of {1-[(dimethylamino)methyl]cyclopropyl}methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic route to {1-[(dimethylamino)methyl]cyclopropyl}methanol, a valuable building block in medicinal chemistry. The synthesis is presented in a multi-step sequence, commencing with the preparation of the key intermediate, 1,1-bis(hydroxymethyl)cyclopropane. Subsequent steps involve a selective monotosylation followed by a nucleophilic substitution with dimethylamine to afford the target molecule. This guide offers detailed experimental protocols, mechanistic insights, and critical analysis of each synthetic transformation, aimed at equipping researchers and drug development professionals with the necessary knowledge for the successful synthesis of this important compound.
Introduction
Cyclopropane rings are privileged structural motifs in medicinal chemistry, often imparting unique conformational constraints, improved metabolic stability, and enhanced potency to drug candidates. The incorporation of a cyclopropyl scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. {1-[(dimethylamino)methyl]cyclopropyl}methanol is a bifunctional molecule that combines the rigid cyclopropane core with a tertiary amine and a primary alcohol, making it a versatile synthon for the construction of more complex pharmaceutical agents. The presence of both a nucleophilic amine and a hydroxyl group that can be further functionalized allows for diverse derivatization strategies in drug discovery programs.
This guide details a robust and logical synthetic pathway to {1-[(dimethylamino)methyl]cyclopropyl}methanol, emphasizing not just the procedural steps but also the underlying chemical principles that govern the selection of reagents and reaction conditions.
Overall Synthetic Strategy
The proposed synthesis of {1-[(dimethylamino)methyl]cyclopropyl}methanol is a three-step process starting from readily available starting materials. The overall transformation is depicted below:
Caption: Overall synthetic route to {1-[(dimethylamino)methyl]cyclopropyl}methanol.
Part 1: Synthesis of the Key Intermediate: 1,1-Bis(hydroxymethyl)cyclopropane
The synthesis of the crucial diol intermediate can be efficiently achieved in two main stages: the formation of a cyclopropane-1,1-dicarboxylate followed by its reduction.
Step 1a: Synthesis of Cyclopropane-1,1-dicarboxylic Acid
The initial step involves a cyclopropanation reaction between diethyl malonate and 1,2-dibromoethane. This reaction is typically carried out under phase-transfer catalysis conditions, which facilitates the reaction between the water-soluble base and the organic-soluble reactants.
Mechanism:
The reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates diethyl malonate to form a carbanion, which then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane. A second intramolecular nucleophilic substitution then occurs to form the cyclopropane ring.
Caption: Mechanism of cyclopropane-1,1-dicarboxylate formation.
Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid [1]
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To a 2-L, three-necked flask equipped with a mechanical stirrer, add a solution of 50% aqueous sodium hydroxide (1 L).
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At 25°C, add triethylbenzylammonium chloride (114.0 g, 0.5 mol).
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To this vigorously stirred suspension, add a mixture of diethyl malonate (80.0 g, 0.5 mol) and 1,2-dibromoethane (141.0 g, 0.75 mol) all at once.
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Stir the reaction mixture vigorously for 2 hours.
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Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with water (3 x 75 mL).
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Cool the mixture to 15°C with an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid (1 L), maintaining the temperature between 15 and 25°C.
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Extract the aqueous layer with ether (3 x 900 mL).
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Saturate the aqueous layer with sodium chloride and extract again with ether (3 x 500 mL).
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Combine the organic layers, wash with brine (1 L), dry over MgSO₄, and decolorize with activated carbon.
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Remove the solvent by rotary evaporation to yield a semisolid residue.
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Triturate the residue with benzene (100 mL) and filter to obtain cyclopropane-1,1-dicarboxylic acid as white crystals.
| Parameter | Value | Reference |
| Yield | 66-73% | [1] |
| Melting Point | 137-140°C | [1] |
Step 1b: Reduction of Cyclopropane-1,1-dicarboxylic Acid to 1,1-Bis(hydroxymethyl)cyclopropane
The reduction of the dicarboxylic acid to the corresponding diol is a critical step. While lithium aluminum hydride is a common reagent for this transformation, its use on a large scale can be problematic due to filtration difficulties of the aluminum hydroxide by-product.[2] A more industrially viable method involves the catalytic hydrogenation of the corresponding diester.[2]
Reaction:
Cyclopropane-1,1-dicarboxylic acid is first esterified (e.g., with ethanol and a catalytic amount of acid) to diethyl cyclopropane-1,1-dicarboxylate. This ester is then reduced to 1,1-bis(hydroxymethyl)cyclopropane.
Experimental Protocol: Reduction of Diethyl Cyclopropane-1,1-dicarboxylate [2]
This process utilizes a gas-solid phase catalytic hydrogenation.
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Catalyst Preparation: A Cu/ZnO catalyst is prepared by coprecipitation of copper and zinc precursors (e.g., nitrates) with a precipitating agent like sodium bicarbonate.[2]
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Hydrogenation: The diethyl cyclopropane-1,1-dicarboxylate is vaporized and passed through a heated catalyst bed in a stream of hydrogen gas.
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The reaction is typically conducted at temperatures of 100-200°C and pressures of 1-15 atmospheres.[2]
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The product, 1,1-bis(hydroxymethyl)cyclopropane, is collected by cooling the effluent gas stream.
| Parameter | Value | Reference |
| Catalyst | Cu/ZnO | [2] |
| Temperature | 100-200°C | [2] |
| Pressure | 1-15 atm | [2] |
| Purity | >95% | [3] |
Part 2: Selective Monotosylation of 1,1-Bis(hydroxymethyl)cyclopropane
With the symmetrical diol in hand, the next crucial step is to differentiate the two hydroxyl groups to allow for selective functionalization. A highly effective method for the selective monotosylation of symmetrical diols involves the use of silver(I) oxide.
Rationale for Reagent Selection:
The use of silver(I) oxide is advantageous as it is believed to proceed through a mechanism that enhances the nucleophilicity of one hydroxyl group over the other, potentially through the formation of a silver alkoxide intermediate. This method often provides high yields of the monotosylated product, minimizing the formation of the ditosylated byproduct.
Experimental Protocol: Selective Monotosylation
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To a solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add silver(I) oxide (1.1 eq).
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Add a catalytic amount of potassium iodide (0.1 eq).
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Cool the mixture to 0°C and add p-toluenesulfonyl chloride (1.05 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
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Filter the reaction mixture through a pad of Celite to remove silver salts.
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Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford {[1-(tosyloxymethyl)cyclopropyl]methanol}.
Part 3: Nucleophilic Substitution with Dimethylamine
The final step in the synthesis is the displacement of the tosylate group with dimethylamine to introduce the desired (dimethylamino)methyl moiety. The tosylate is an excellent leaving group, facilitating this SN2 reaction.
Mechanism:
The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon atom attached to the tosylate group. This results in the displacement of the tosylate and the formation of the C-N bond.
Caption: SN2 displacement of the tosylate group by dimethylamine.
Experimental Protocol: Synthesis of {1-[(dimethylamino)methyl]cyclopropyl}methanol
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Dissolve {[1-(tosyloxymethyl)cyclopropyl]methanol} (1.0 eq) in a polar aprotic solvent such as THF or DMF.
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Add an excess of a solution of dimethylamine (e.g., 2.0 M in THF, 3-5 eq).
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Heat the reaction mixture in a sealed tube or under reflux until the reaction is complete as monitored by TLC.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess dimethylamine and any salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The crude product can be purified by column chromatography or distillation under reduced pressure to yield {1-[(dimethylamino)methyl]cyclopropyl}methanol.
Conclusion
This guide has outlined a logical and experimentally sound synthetic route for the preparation of {1-[(dimethylamino)methyl]cyclopropyl}methanol. The described procedures are based on established chemical transformations and offer a reliable pathway for accessing this valuable building block for drug discovery and development. By understanding the mechanistic principles behind each step, researchers can troubleshoot and optimize the synthesis to meet their specific needs. The use of a scalable catalytic hydrogenation for the diol synthesis enhances the practicality of this route for larger-scale applications.
References
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Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (1995). Process for the preparation of cyclopropylmethanol. DE19543087A1.
- Patsnap Eureka. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate.
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Chongqing Chemdad Co., Ltd. (n.d.). methyl 1-hydroxy-1-cyclopropane carboxylate, 90. Available at: [Link]
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Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. Available at: [Link]
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Help with Reductive Amination. Reddit. Available at: [Link]
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Justia Patents. (2001). Process for the preparation of alkyl 1-methylcyclopropanecarboxylate. Available at: [Link]
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